molecular formula C6H13NO6S B1247914 Cysteamine bitartrate CAS No. 27761-19-9

Cysteamine bitartrate

Cat. No.: B1247914
CAS No.: 27761-19-9
M. Wt: 227.24 g/mol
InChI Key: NSKJTUFFDRENDM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cysteamine bitartrate primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

This compound acts as a cystine-depleting agent . It interacts with its target, cystinosin, to reduce the accumulation of cystine in cells . This is particularly beneficial in the treatment of cystinosis, where a defect in cystinosin function leads to cystine accumulation, especially in the eyes and kidneys .

Biochemical Pathways

This compound is involved in the cysteine degradation pathway . It is postulated to enhance glutathione biosynthesis, which may reduce oxidative stress in primary mitochondrial respiratory chain (RC) disease, thereby improving cellular viability and organismal health .

Pharmacokinetics

This compound is rapidly cleared from the plasma, with a mean clearance rate of 32.3 ml min -1 kg -1 . It is extensively distributed, with a mean volume of distribution of 15.11 . The time to peak plasma concentration is relatively short, with a mean T max of 1.4 hours .

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation in cells . This is particularly beneficial in the treatment of cystinosis, where cystine accumulation can lead to significant discomfort and require frequent treatment . In the context of mitochondrial respiratory chain disease, this compound treatment has been shown to improve mitochondrial membrane potential and oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that this compound be administered with fruit juice (except grapefruit juice) for maximum absorption . Additionally, it should be used only outdoors or in a well-ventilated area, and protective measures such as gloves and eye protection should be used to prevent skin contact .

Biochemical Analysis

Biochemical Properties

Cysteamine bitartrate plays a crucial role in biochemical reactions by participating in thiol-disulfide interchange reactions. It interacts with cystine, converting it into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome, thereby reducing cystine accumulation . This interaction is facilitated by enzymes such as cystinosin, which is responsible for transporting cystine out of the lysosome . Additionally, this compound has been shown to enhance glutathione biosynthesis, thereby reducing oxidative stress in cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by reducing cystine accumulation, which prevents organ damage in conditions like cystinosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to normalize dysregulated metabolic, glutathione, cell defense, DNA, and immune pathways in mitochondrial respiratory chain disease models . Furthermore, this compound can improve mitochondrial membrane potential and reduce oxidative stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through thiol-disulfide interchange reactions within lysosomes. It converts cystine into cysteine and cysteine-cysteamine mixed disulfides, which can exit the lysosome via lysine transporters . This process reduces cystine accumulation and prevents the formation of harmful cystine crystals. Additionally, this compound has been shown to increase aspartate levels and flux, without significantly altering total glutathione levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can improve mitochondrial membrane potential and reduce oxidative stress in short-lived models like Caenorhabditis elegans . Its toxicity at higher concentrations highlights the importance of careful dosage management .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At micromolar concentrations, the compound has been shown to improve mitochondrial function and reduce oxidative stress in models of mitochondrial respiratory chain disease . At millimolar concentrations, this compound can induce toxicity, leading to increased hydrogen peroxide production and adverse effects . These findings underscore the importance of determining safe and effective dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of coenzyme A and the biosynthesis of glutathione . The compound interacts with enzymes such as cystathionine gamma-lyase, which is responsible for the biosynthesis of cysteine . By mobilizing cysteine, this compound can increase glutathione levels, improve mitochondrial function, and reduce oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is known to bind to plasma proteins, predominantly albumin . The compound’s distribution is influenced by its volume of distribution, which varies depending on the formulation used . Additionally, this compound is transported out of lysosomes via lysine transporters, facilitating its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where it exerts its therapeutic effects by reducing cystine accumulation . The compound’s activity is influenced by its ability to participate in thiol-disulfide interchange reactions within lysosomes, converting cystine into cysteine and cysteine-cysteamine mixed disulfides . This process prevents the formation of harmful cystine crystals and reduces oxidative stress in cells.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cysteamine bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Cysteamine can be reduced to form thiol derivatives using reducing agents like sodium borohydride.

    Substitution: Cysteamine can undergo substitution reactions where the amino or thiol group is replaced by other functional groups.

Major Products

The major products formed from these reactions include cystamine, thiol derivatives, and various substituted cysteamine compounds .

Scientific Research Applications

Cysteamine bitartrate has a wide range of scientific research applications:

Properties

IUPAC Name

2-aminoethanethiol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKJTUFFDRENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-19-9
Record name (mercaptoethyl)ammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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